molecular formula C24H27N3O5S2 B2646859 ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 850909-43-2

ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2646859
CAS No.: 850909-43-2
M. Wt: 501.62
InChI Key: QSOCRNBHOGLWDP-OCOZRVBESA-N
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Description

Ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperidine moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the piperidine moiety, and the addition of the sulfonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as:

    Preparation of intermediates: Synthesis of key intermediates that will be used in subsequent steps.

    Coupling reactions: Combining intermediates under controlled conditions to form the final product.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl (2E)-3-methyl-2-({4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives and piperidine-containing compounds. Similar compounds include:

    Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents.

    Piperidine derivatives: Compounds containing the piperidine moiety with various functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-4-32-23(29)18-7-10-20-21(15-18)33-24(26(20)3)25-22(28)17-5-8-19(9-6-17)34(30,31)27-13-11-16(2)12-14-27/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOCRNBHOGLWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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